Vanillylmandelic acid-d3

Description

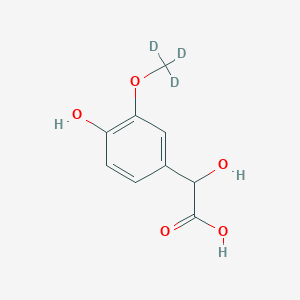

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQCWMIAEPEHNQ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493910 | |

| Record name | Hydroxy{4-hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74495-70-8 | |

| Record name | Benzeneacetic acid, α,4-dihydroxy-3-(methoxy-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74495-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxy{4-hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Vanillylmandelic Acid-d3: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, synthesis, and analytical applications of the deuterated internal standard, Vanillylmandelic acid-d3.

Vanillylmandelic acid-d3 (VMA-d3) is the deuterated form of Vanillylmandelic acid (VMA), the primary end-stage metabolite of the catecholamines epinephrine (B1671497) and norepinephrine. Due to its isotopic labeling, VMA-d3 serves as an ideal internal standard for the accurate quantification of endogenous VMA in biological samples. Its use is critical in clinical diagnostics and research for conditions associated with abnormal catecholamine metabolism, such as neuroblastoma and pheochromocytoma. This technical guide provides a comprehensive overview of the chemical properties of VMA-d3, detailed experimental protocols for its use, and a plausible synthesis methodology.

Core Chemical Properties and Data

Vanillylmandelic acid-d3 is structurally identical to its endogenous counterpart, with the exception of three deuterium (B1214612) atoms replacing hydrogen atoms on the aromatic ring. This isotopic substitution results in a molecule that is chemically similar to VMA but has a distinct, higher molecular weight, allowing for its differentiation in mass spectrometry-based analyses.

Quantitative Data Summary

The key chemical and physical properties of Vanillylmandelic acid-d3 are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₇D₃O₅ |

| Molecular Weight | 201.19 g/mol |

| Exact Mass | 201.07200 Da |

| CAS Number | 74495-70-8 |

| Melting Point | 127-129 °C |

| Boiling Point | 421.328 °C at 760 mmHg |

| Density | 1.463 g/cm³ |

| Appearance | Light brown to brown solid powder |

| Storage Temperature | 2-8 °C, protect from light |

Synthesis of Vanillylmandelic Acid-d3

Proposed Synthesis Protocol

Stage 1: Deuteration of Guaiacol (B22219)

-

Reaction Setup: In a high-pressure reaction vessel, combine guaiacol, heavy water (D₂O) as the deuterium source, and a transition metal catalyst such as Palladium on carbon (Pd/C).

-

H-D Exchange Reaction: Heat the mixture under pressure. The application of heat and pressure facilitates the hydrogen-deuterium exchange on the aromatic ring of guaiacol. Microwave irradiation can be employed to promote the reaction efficiently.[1]

-

Purification: After the reaction, the deuterated guaiacol (guaiacol-d3) is isolated and purified from the reaction mixture using standard organic chemistry techniques such as extraction and distillation.

Stage 2: Condensation to form Vanillylmandelic Acid-d3

-

Alkaline Solution Preparation: Prepare an ice-cold alkaline solution by dissolving sodium hydroxide (B78521) in water and then adding crushed ice.

-

Addition of Deuterated Guaiacol: Add the purified guaiacol-d3 to the cold alkaline solution with efficient stirring, maintaining a low temperature.[2]

-

Slow Addition of Glyoxylic Acid: Slowly add an ice-cold aqueous solution of glyoxylic acid to the reaction mixture over several hours while maintaining a temperature of 0 to -5 °C.[2]

-

Reaction and Work-up: Allow the reaction to proceed for an extended period (e.g., 24 hours) with continuous stirring as the temperature gradually rises.[2]

-

Acidification and Extraction: Acidify the reaction mixture with concentrated hydrochloric acid and extract the product, Vanillylmandelic acid-d3, using a suitable organic solvent like ethyl acetate.[2]

-

Purification and Characterization: Purify the final product through recrystallization. The identity and purity of the synthesized Vanillylmandelic acid-d3 can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols for VMA Quantification using VMA-d3

Vanillylmandelic acid-d3 is predominantly used as an internal standard in mass spectrometry-based methods for the quantification of VMA in biological matrices, most commonly urine. Below are detailed protocols for two widely used analytical workflows.

Protocol 1: "Dilute-and-Shoot" LC-MS/MS Method

This method offers a rapid and straightforward approach for VMA analysis with minimal sample preparation.

-

Sample Preparation:

-

Thaw frozen urine samples and bring them to room temperature.

-

Vortex the samples to ensure homogeneity.

-

Prepare a working internal standard solution of VMA-d3 in a suitable solvent (e.g., 0.1% formic acid in water).

-

In a microcentrifuge tube, dilute a small volume of the urine sample (e.g., 50 µL) with a larger volume of the VMA-d3 internal standard solution (e.g., 450 µL).

-

Vortex the mixture thoroughly.

-

If the sample is cloudy, centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to pellet any precipitates.

-

Transfer the clear supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Inject the prepared sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile) to separate VMA from other urinary components.

-

Mass Spectrometry (MS): Detect VMA and VMA-d3 using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte (VMA) and the internal standard (VMA-d3). For example, for VMA, the transition might be m/z 197.0 → 137.0, and for VMA-d3, m/z 200.0 → 140.0.

-

-

Data Analysis:

-

Quantify the concentration of VMA in the urine sample by calculating the peak area ratio of VMA to VMA-d3 and comparing it against a calibration curve constructed using known concentrations of VMA.

-

Protocol 2: Solid-Phase Extraction (SPE) followed by LC-MS/MS

This method provides a more thorough sample cleanup, which can be beneficial for reducing matrix effects and improving analytical sensitivity.

-

Sample Preparation:

-

Thaw and vortex urine samples as described in the "Dilute-and-Shoot" method.

-

Add a known amount of the VMA-d3 internal standard solution to an aliquot of the urine sample.

-

Acidify the urine sample to a pH between 1 and 5 using an acid such as hydrochloric acid (HCl). This step is crucial for the stability of VMA.

-

-

Solid-Phase Extraction (SPE):

-

Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., a mixed-mode or reversed-phase cartridge) by passing methanol followed by water through it.

-

Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interfering substances.

-

Elution: Elute the VMA and VMA-d3 from the cartridge using a suitable organic solvent, such as methanol.

-

-

Eluate Processing:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in the LC-MS/MS mobile phase.

-

-

LC-MS/MS Analysis and Data Analysis:

-

Proceed with the LC-MS/MS analysis and data analysis as described in the "Dilute-and-Shoot" protocol.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows of the experimental protocols described above.

Caption: "Dilute-and-Shoot" LC-MS/MS Workflow for VMA Analysis.

Caption: Solid-Phase Extraction (SPE) Workflow for VMA Analysis.

References

An In-depth Technical Guide to Vanillylmandelic Acid-d3 (VMA-d3)

This technical guide provides a comprehensive overview of Vanillylmandelic acid-d3 (VMA-d3), a critical internal standard for clinical and diagnostic testing. It is intended for researchers, scientists, and drug development professionals who utilize VMA-d3 in quantitative analyses. This document details the physicochemical properties, analytical methodologies, and applications of VMA-d3, with a focus on its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Vanillylmandelic acid (VMA) is the primary urinary metabolite of the catecholamines epinephrine (B1671497) and norepinephrine.[1] Its quantification is a key biomarker for diagnosing and monitoring neuroblastoma, pheochromocytoma, and other tumors of neural crest origin.[2][3] Vanillylmandelic acid-d3 (VMA-d3) is a stable, isotopically labeled form of VMA that serves as an ideal internal standard for mass spectrometry-based assays.[1] Its use improves the accuracy and reproducibility of VMA quantification by correcting for variations in sample preparation and instrument response.[4]

Physicochemical Properties

VMA-d3 is structurally identical to VMA, with the exception of three deuterium (B1214612) atoms on the methoxy (B1213986) group of the phenyl ring. This isotopic labeling results in a molecular weight shift, allowing for its differentiation from endogenous VMA by a mass spectrometer.

| Property | Value | Reference |

| Chemical Name | (±)-4-Hydroxy-3-methoxy-d3-mandelic acid | [5] |

| Synonyms | DL-Vanilmandelic acid (ring-D₃), VMA-d3 | [6][7] |

| Chemical Formula | C₉H₇D₃O₅ | [1] |

| Molecular Weight | 201.19 g/mol | [1][6] |

| CAS Number | 58346-08-0 | [1][6] |

| Appearance | White powder | [3] |

| Purity | ≥98% | [6][7] |

| Storage | Refrigerated (+2°C to +8°C), protected from light. | [6][7] |

Analytical Standards and Formulations

VMA-d3 is commercially available as a certified reference material, typically as a neat solid or in a solution.

| Product Type | Concentration | Solvent | Supplier Example |

| Certified Reference Material | 100 µg/mL | Methanol | Cerilliant |

| Neat Solid | N/A | N/A | Cambridge Isotope Laboratories |

Experimental Protocols

The "dilute-and-shoot" method followed by LC-MS/MS analysis is a common, high-throughput approach for urinary VMA quantification.[2]

4.1. Sample Preparation

-

Urine Collection: A 24-hour urine collection is typically performed.

-

Internal Standard Spiking: To an aliquot of urine (e.g., 20 µL), add a known concentration of VMA-d3 internal standard working solution (e.g., 20 µL).[2]

-

Dilution: Dilute the mixture with a solution of 0.05% formic acid in water (e.g., 540 µL).[2]

-

Mixing: Vortex the sample for 10-30 seconds.[2]

-

Centrifugation: Centrifuge the sample at high speed (e.g., 4000 rpm for 15 minutes) to pellet any particulates.[2]

-

Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation (HPLC)

-

Column: A reversed-phase C18 column is commonly used.[2]

-

Mobile Phase A: Water with 0.2% formic acid.[2]

-

Mobile Phase B: Methanol.[2]

-

Gradient Elution: A gradient is employed to separate VMA from other urinary components.

-

Flow Rate: A typical flow rate is around 0.4 mL/min.[2]

-

Injection Volume: 5-20 µL of the prepared sample is injected.[2]

-

-

Mass Spectrometry (MS/MS)

Quantitative Data Summary

The following table summarizes typical performance data for the LC-MS/MS analysis of urinary VMA using VMA-d3 as an internal standard.

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.125 µmol/L - 0.5 mg/L |

| Limit of Detection (LOD) | 0.025 µmol/L - 0.25 µmol/L |

| Intra-assay Precision (CV%) | < 2.11% - < 6.3% |

| Inter-assay Precision (CV%) | < 2.11% - < 9.6% |

| Accuracy/Recovery | 85.4% - 112.0% |

Data compiled from multiple sources.[2]

Visualizations

6.1. Experimental Workflow

References

- 1. (±)-4-Hydroxy-3-methoxymandelic Acid-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. benchchem.com [benchchem.com]

- 3. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]

- 4. Rapid, easy analysis of urinary vanillylmandelic acid for diagnostic testing of pheochromocytoma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DL-Vanilmandelic acid (VMA) (ring-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-4794-0.01 [isotope.com]

- 7. DL-Vanilmandelic acid (VMA) (ring-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

The Gold Standard: Why Deuterated Internal Standards are Essential for Accurate VMA Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalysis, particularly in the quantification of critical biomarkers like Vanillylmandelic Acid (VMA), the pursuit of accuracy and reliability is paramount. This technical guide delves into the fundamental rationale and practical application of using deuterated internal standards in VMA analysis, a practice widely recognized as the gold standard in mass spectrometry-based methods. For professionals in research and drug development, understanding and implementing this technique is crucial for generating robust and defensible data.

Vanillylmandelic acid, a key metabolite of catecholamines such as epinephrine (B1671497) and norepinephrine, serves as a vital biomarker for diagnosing and monitoring neuroblastoma and other tumors originating from the neural crest.[1] The analytical method of choice for its quantification is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), prized for its high sensitivity and specificity.[1][2] However, the inherent complexity of biological matrices, such as urine and plasma, introduces significant analytical challenges, including matrix effects, variable analyte recovery during sample preparation, and fluctuations in instrument response.[3][4] Deuterated internal standards are instrumental in mitigating these issues, ensuring the integrity of quantitative results.[3][5]

The Core Principle: Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard is a form of isotope dilution mass spectrometry. A deuterated standard is a synthetic version of the analyte—in this case, VMA—where one or more hydrogen atoms have been replaced with their stable, heavier isotope, deuterium (B1214612) (²H or D).[6] This subtle change in mass allows the mass spectrometer to differentiate between the endogenous VMA and the added deuterated VMA (e.g., VMA-d3).[1][7]

Crucially, the physicochemical properties of the deuterated standard are nearly identical to the native analyte.[5] This means it behaves in the same manner during every stage of the analytical process: extraction, chromatography, and ionization.[3][5] By adding a known concentration of the deuterated internal standard to each sample at the beginning of the workflow, it serves as a reliable tracer, compensating for variations that would otherwise lead to inaccurate quantification.[8]

Unparalleled Advantages in VMA Analysis

The primary reasons for employing deuterated internal standards in VMA analysis are:

-

Effective Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix, are a major source of error in LC-MS/MS analysis.[3][4] Because the deuterated internal standard has the same elution time and ionization characteristics as the analyte, it experiences the same matrix effects.[3][8] The ratio of the analyte signal to the internal standard signal remains constant, thus negating the impact of these effects and improving accuracy.[4]

-

Correction for Analyte Recovery and Sample Preparation Variability: The journey of a sample from collection to analysis involves multiple steps where the analyte can be lost, including extraction, evaporation, and reconstitution.[3] A deuterated internal standard, being chemically identical, will be lost at the same rate as the native VMA. This allows for accurate correction of any variability in sample preparation, leading to more precise and reliable results.[3][6]

-

Improved Precision and Accuracy: By accounting for both matrix effects and variability in sample handling, deuterated internal standards significantly enhance the precision (reproducibility) and accuracy (closeness to the true value) of the VMA measurement.[2][9]

Quantitative Performance: A Comparative Overview

The superior performance of methods employing deuterated internal standards is evident in the validation data. The following tables summarize key performance characteristics from various studies, highlighting the benefits of this approach.

Table 1: Comparison of Analytical Performance with and without Deuterated Internal Standards

| Parameter | With Deuterated Internal Standard | Without Deuterated Internal Standard (e.g., Structural Analog) | Rationale for Superiority |

| Accuracy (% Bias) | Typically within ±5%[3] | Can exceed ±15%[3] | The deuterated standard provides superior compensation for matrix effects and recovery variations.[3] |

| Precision (%CV) | Typically <10%[3] | Can be >15%[3] | The deuterated standard more closely tracks the analyte's behavior throughout the analytical process.[3] |

| Recovery Variability (%CV) | Low (<10%)[3] | Higher (>15%)[3] | The deuterated standard reliably tracks the analyte's recovery during sample preparation.[3] |

| Matrix Effect | Effectively compensated (<5% difference between analyte and IS)[3] | Inconsistent compensation (can be >20% difference)[3] | The near-identical chemical nature ensures both the analyte and the internal standard are equally affected by the matrix.[3] |

Table 2: Performance Characteristics of LC-MS/MS Methods for VMA Quantification Using Deuterated Internal Standards

| Method | Linearity Range | LLOQ | Recovery (%) | Precision (CV%) | Reference |

| LC-MS/MS | 0.5 - 100 mg/L | 0.25 µM | >90% | <15% | [7] |

| UPLC-MS/MS | 0.5 - 100.0 mg/L | 0.5 mg/L | 85.4 - 103.4% | <6.3% | [7] |

| LC-MS/MS | 2 - 1000 ng/mL (Serum) | 2 ng/mL | Not Reported | <5% | [10] |

| LC-MS/MS | 4.44–800 µmol/L | Not Specified | Not Specified | Intra-day: 5-6%, Inter-day: Not specified | [2] |

Experimental Protocol: Urinary VMA Quantification by LC-MS/MS

The following is a detailed methodology for the quantification of VMA in urine using a "dilute-and-shoot" method with a deuterated internal standard. This approach is often favored for its simplicity and high throughput.[1][7]

1. Patient and Sample Preparation

-

Dietary Restrictions: To prevent false elevations in VMA levels, patients should avoid consuming certain foods and beverages for 48 to 72 hours prior to and during urine collection. These include chocolate, coffee, tea, bananas, citrus fruits, and any products containing vanilla.[1]

-

Medication Review: Several medications can interfere with VMA levels. It is crucial to review and document the patient's current medications.[1]

-

Urine Collection: A 24-hour urine specimen is typically collected. The collection container should contain an acid preservative (e.g., hydrochloric acid) to ensure the stability of the catecholamine metabolites.[7]

2. Materials and Reagents

-

VMA certified reference standard

-

Deuterated VMA internal standard (e.g., VMA-d3)

-

LC-MS grade formic acid

-

LC-MS grade methanol (B129727)

-

LC-MS grade water

-

Collected urine samples

3. Sample Preparation (Dilute-and-Shoot)

-

Thaw frozen urine samples and allow them to reach room temperature.

-

Vortex the urine samples to ensure homogeneity.[7]

-

Prepare a working internal standard solution of VMA-d3 in 0.1% formic acid in water.[7]

-

In a microcentrifuge tube, add a specific volume of urine (e.g., 50 µL) to a larger volume of the working internal standard solution (e.g., 450 µL).[7]

-

Vortex the mixture thoroughly for 10-30 seconds.[1]

-

If the diluted sample is not clear, centrifuge to remove any particulate matter.[1]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B) is typical.

-

Flow Rate: A suitable flow rate is maintained to achieve good chromatographic separation.

-

Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is often used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[1]

-

MRM Transitions: At least two transitions (a quantifier and a qualifier) are monitored for both VMA and its deuterated internal standard to ensure accurate identification and quantification.

-

5. Calibration and Quantification

-

Prepare a series of calibrators by spiking a blank urine matrix with known concentrations of the VMA certified reference standard.

-

Process these calibrators in the same manner as the patient samples, including the addition of the deuterated internal standard.

-

Construct a calibration curve by plotting the peak area ratio of VMA to the deuterated internal standard against the corresponding concentration of VMA.[7]

-

Determine the concentration of VMA in the unknown patient samples by interpolating their peak area ratios from the calibration curve.[7]

Visualizing the Workflow and Rationale

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical principle behind using deuterated internal standards.

Caption: Workflow for urinary VMA analysis using a deuterated internal standard.

Caption: Principle of compensation using a deuterated internal standard.

Conclusion

The use of deuterated internal standards is not merely a technical preference but a fundamental necessity for achieving high-quality, reliable data in VMA analysis. By effectively mitigating the challenges of matrix effects and sample preparation variability, this technique ensures that the reported concentrations of this critical biomarker are both accurate and precise. For researchers, scientists, and drug development professionals, the adoption of this gold standard methodology is indispensable for advancing clinical diagnostics and therapeutic monitoring.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. benchchem.com [benchchem.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. benchchem.com [benchchem.com]

- 8. texilajournal.com [texilajournal.com]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. Analysis of vanillylmandelic acid and homovanillic acid by UPLC-MS/MS in serum for diagnostic testing for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Vanillylmandelic Acid-d3 for Neuroblastoma Biomarker Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of Vanillylmandelic acid-d3 (VMA-d3) in the quantitative analysis of Vanillylmandelic acid (VMA), a critical biomarker for the diagnosis and management of neuroblastoma. Neuroblastoma, a common pediatric cancer, originates from neural crest cells and is characterized by the overproduction of catecholamines, which are metabolized into VMA and Homovanillic Acid (HVA).[1] The precise measurement of these metabolites in urine is fundamental for diagnosis, risk stratification, and monitoring treatment response.[1][2]

The Role of VMA in Neuroblastoma and the Principle of Isotope Dilution

Neuroblastoma cells synthesize excess catecholamines, leading to elevated urinary levels of their end-stage metabolites, VMA and HVA.[1][2][3] In fact, elevated concentrations of VMA and/or HVA are found in over 90% of patients with neuroblastoma.[4][5] This makes their quantification a cornerstone of biochemical testing for the disease.[6][7]

To ensure the highest accuracy and precision in quantifying VMA, modern analytical methods employ a technique called isotope dilution mass spectrometry. This technique utilizes a stable, isotopically labeled version of the analyte as an internal standard. Vanillylmandelic acid-d3 (VMA-d3) serves this purpose perfectly. VMA-d3 is chemically identical to the endogenous VMA being measured but is slightly heavier due to the replacement of three hydrogen atoms with deuterium.

By adding a known amount of VMA-d3 to each urine sample at the beginning of the analytical process, any sample loss or variability during preparation and analysis affects both the native VMA and the VMA-d3 standard equally. The mass spectrometer can differentiate between the two forms based on their mass-to-charge ratio. The ratio of the endogenous VMA peak area to the VMA-d3 peak area is then used for precise quantification, correcting for any experimental variations.[8] This method, known as Isotope Dilution-Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS), is considered a candidate reference measurement procedure due to its high accuracy and reproducibility.[8]

Biochemical Pathway of VMA Formation

The production of VMA is a result of the metabolic breakdown of the catecholamines epinephrine (B1671497) and norepinephrine. This pathway begins with the amino acid Tyrosine and involves several key enzymes, including Tyrosine Hydroxylase, Monoamine Oxidase (MAO), and Catechol-O-methyltransferase (COMT).[2][6] In neuroblastoma, the dysregulation of this pathway within tumor cells leads to the significant overproduction of VMA and HVA.[3]

Quantitative Data and Clinical Significance

The diagnostic utility of VMA is well-established. Studies have demonstrated high sensitivity and specificity for neuroblastoma detection, particularly when measured alongside HVA.

Table 1: Diagnostic Performance of Urinary VMA

| Study / Parameter | Sensitivity | Specificity | Notes |

|---|---|---|---|

| Rathnakumar et al.[9] | 91% | 94.4% | At a cutoff of 7 mg/mL of creatinine (B1669602). |

| Nishi et al.[10] | High | - | VMA sensitivity noted as high in discriminating neuroblastoma cases. |

| Laug et al.[11] | - | - | Prognosis found to correlate with the VMA/HVA ratio.[11] |

| Hinoki et al.[12] | 87.8% | 96.1% | Performance of VMA alone in a cohort of 41 patients. |

The concentration of VMA in urine is dependent on age, requiring the use of age-specific reference intervals for accurate interpretation.[13] Results are typically normalized to creatinine concentration to account for variations in urine dilution, especially in random spot urine samples.[4][14]

Table 2: Age-Adjusted Reference Ranges for Urinary VMA (Expressed as mg/g creatinine)

| Age Group | Upper Reference Limit (mg/g creatinine) |

|---|---|

| < 1 year | < 25.0[4][5] |

| 1 year | < 22.5[4][5] |

| 2-4 years | < 16.0[4][5] |

| 5-9 years | < 12.0[4][5] |

| 10-14 years | < 8.0[4][5] |

| ≥ 15 years | < 7.0[4] |

Note: Reference ranges can vary between laboratories. The values presented are for illustrative purposes.

Experimental Protocol: Urinary VMA Quantification via LC-MS/MS

The following protocol outlines a typical "dilute-and-shoot" method for the simultaneous quantification of VMA and HVA in urine using VMA-d3 as an internal standard. This approach is favored for its simplicity, speed, and reliability.[15][16][17]

4.1. Patient and Sample Preparation

-

Patient Instructions: To minimize dietary interference, patients may be advised to avoid foods rich in vanilla, bananas, chocolate, and citrus fruits for 24-48 hours prior to and during collection.[18][19] Certain medications, like L-dopa, should also be discontinued (B1498344) if clinically permissible.[4][5]

-

Sample Collection: A random spot urine or a 24-hour urine collection can be used.[4][18] For children, a random spot sample is often more practical.[18][19]

-

Preservation: The urine specimen must be acidified to a pH between 1 and 5 to ensure analyte stability. This is typically achieved by adding 50% acetic acid or hydrochloric acid.[4][5] The sample should be refrigerated during and after collection.

4.2. Analytical Procedure The workflow involves minimal sample preparation followed by direct analysis.

4.3. Detailed Methodological Steps

-

Internal Standard Spiking: Take a precise aliquot of the acidified urine sample (e.g., 300 µL). Add a known concentration of the internal standard working solution containing VMA-d3 and HVA-d5.[8][20]

-

Dilution/Precipitation: Add an acidic reagent (e.g., containing formic acid) to dilute the sample and precipitate proteins.[16][20] Vortex the mixture thoroughly.

-

Clarification: Centrifuge the sample to pellet any precipitate. Transfer the supernatant or filter it directly into an autosampler vial.[20]

-

LC-MS/MS Analysis:

-

Injection: Inject a small volume (e.g., 5-20 µL) of the prepared sample into the LC-MS/MS system.[20]

-

Chromatography: Separate the analytes on a reverse-phase liquid chromatography column.[15]

-

Mass Spectrometry: Detect the analytes using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for VMA, VMA-d3, HVA, and HVA-d5 to ensure specificity.[16]

-

-

Quantification: Calculate the peak area ratio of endogenous VMA to the VMA-d3 internal standard. Determine the concentration from a calibration curve prepared in a similar matrix. Finally, normalize the result to the urinary creatinine concentration.

Conclusion

The accurate measurement of urinary VMA is indispensable for the clinical management and research of neuroblastoma. The use of Vanillylmandelic acid-d3 as a stable isotope-labeled internal standard in LC-MS/MS-based methods represents the gold standard for quantification. This approach mitigates analytical variability, ensuring the high degree of accuracy and precision required for clinical decision-making and for advancing drug development efforts targeting this pediatric malignancy. This technical framework provides researchers with the foundational knowledge of the biochemical pathways, analytical methodologies, and data interpretation necessary for robust biomarker analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Catecholamine metabolism in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 5. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 6. Biochemical Diagnosis of Catecholamine-Producing Tumors of Childhood: Neuroblastoma, Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Biochemical Diagnosis of Catecholamine-Producing Tumors of Childhood: Neuroblastoma, Pheochromocytoma and Paraganglioma [frontiersin.org]

- 8. Establishment and clinical application of a candidate reference measurement procedure for quantification of urinary vanillylmandelic acid and homovanillic acid using ID-LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijmedicine.com [ijmedicine.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Initial urinary catecholamine metabolite concentrations and prognosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Urinary creatinine adjusted reference ranges for homovanillic and vanillylmandelic acid in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Urinary VMA, dopamine and the likelihood of neuroblastoma: a preferred way of reporting laboratory results? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Simple, Fast, and Reliable LC-MS/MS Method for the Measurement of Homovanillic Acid and Vanillylmandelic Acid in Urine Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hpst.cz [hpst.cz]

- 17. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. emedicine.medscape.com [emedicine.medscape.com]

- 19. Vanillylmandelic Acid, Urine | MLabs [mlabs.umich.edu]

- 20. zivak.com [zivak.com]

A Technical Guide to High-Purity Vanillylmandelic Acid-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity deuterated vanillylmandelic acid (Vanillylmandelic acid-d3), a critical internal standard for the accurate quantification of vanillylmandelic acid (VMA) in biological samples. VMA is a key biomarker for monitoring certain neuroendocrine tumors, making its precise measurement essential for clinical research and diagnostics.[1] This guide details commercially available sources of VMA-d3, presents its physicochemical properties in a comparative format, and outlines established experimental protocols for its use in mass spectrometry-based assays.

Commercial Suppliers and Product Specifications

High-purity Vanillylmandelic acid-d3 is available from several reputable suppliers, catering to the needs of the research and clinical diagnostics communities. The following tables summarize the key quantitative data for VMA-d3 products offered by prominent commercial sources.

Table 1: Product Specifications of Solid Vanillylmandelic Acid-d3

| Supplier | Product Number | Purity | Isotopic Purity | Formula | Molecular Weight | CAS Number | Storage |

| Cambridge Isotope Laboratories, Inc. | DLM-4794-PK | 98% | 98% (ring-D3) | HOC6D3(OCH3)CH(OH)COOH | 201.19 | 58346-08-0 | Refrigerated (+2°C to +8°C), protect from light[2] |

| MedChemExpress | HY-113121S | ≥98.0% | Not specified | C9H7D3O5 | 201.19 | 74495-70-8 | Store at -20°C[3] |

| Invivochem | V72462 | ≥98% | Not specified | Not specified | Not specified | 74495-70-8 | Not specified |

| Cenmed Enterprises | V646302-10mg | ≥98.0% | Not specified | C9H7D3O5 | 201.19 | 74495-70-8 | Not specified |

Table 2: Product Specifications of Vanillylmandelic Acid-d3 Solutions

| Supplier | Product Number | Concentration | Solvent | Isotopic Purity | Formula | Molecular Weight | CAS Number | Storage |

| Sigma-Aldrich (Cerilliant®) | H-091-1ML | 100 μg/mL | Methanol (B129727) | Not specified | C9H7D3O5 | 201.19 | 58346-08-0 | −70°C[4] |

Metabolic Pathway of Vanillylmandelic Acid

Vanillylmandelic acid is the end-stage metabolite of the catecholamines epinephrine (B1671497) and norepinephrine.[1] Understanding this pathway is crucial for interpreting the clinical significance of VMA measurements.

Experimental Protocols for VMA Quantification using VMA-d3

The use of a deuterated internal standard like VMA-d3 is the gold standard for accurate quantification of VMA in biological matrices, as it effectively corrects for variations during sample preparation and analysis.[5] The most common analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: "Dilute-and-Shoot" LC-MS/MS Method for Urinary VMA

This method is favored for its simplicity and high-throughput capabilities.[5][6]

1. Materials and Reagents:

-

Vanillylmandelic acid certified reference standard

-

Vanillylmandelic acid-d3 internal standard

-

LC-MS grade methanol and water

-

Formic acid

-

Urine samples (24-hour collection with acidification is recommended)

2. Sample Preparation:

-

Thaw frozen urine samples and bring them to room temperature.

-

Vortex the samples to ensure homogeneity.

-

Prepare a working internal standard solution of VMA-d3 in 0.1% formic acid in water.

-

In a microcentrifuge tube, combine 50 µL of urine with 450 µL of the working internal standard solution.

-

Vortex the mixture thoroughly.

-

Centrifuge the tube to pellet any particulate matter.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Typical):

-

Chromatographic Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and methanol, both containing 0.1% formic acid.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.

-

MRM Transitions:

-

VMA: m/z 197.0 → 137.0

-

VMA-d3: m/z 200.0 → 140.0[7]

-

4. Calibration and Quantification:

-

Prepare a series of calibrators by spiking a blank urine matrix with known concentrations of VMA.

-

Process the calibrators in the same manner as the samples.

-

Construct a calibration curve by plotting the peak area ratio of VMA to VMA-d3 against the concentration of VMA.

-

Determine the concentration of VMA in the unknown samples from this calibration curve.

Protocol 2: GC-MS Method for Urinary VMA

This method requires derivatization but offers excellent sensitivity and specificity.[2][8]

1. Materials and Reagents:

-

VMA and VMA-d3 standards

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

2. Sample Preparation (Extraction and Derivatization):

-

Add a known amount of VMA-d3 internal standard to a urine sample.

-

Acidify the sample with HCl.

-

Perform a liquid-liquid extraction with ethyl acetate.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in pyridine and add BSTFA with 1% TMCS to derivatize VMA and VMA-d3 to their trimethylsilyl (B98337) (TMS) derivatives.

-

Incubate to ensure complete derivatization.

3. GC-MS Conditions (Typical):

-

GC Column: A capillary column suitable for the analysis of derivatized organic acids.

-

Injection Mode: Splitless injection.

-

Oven Temperature Program: A temperature gradient from approximately 100°C to 280°C.

-

Mass Spectrometer: An electron impact (EI) ionization source operating in Selected Ion Monitoring (SIM) mode.

-

Monitored Ions: Specific ions for the TMS derivatives of VMA and VMA-d3.

4. Calibration and Quantification:

-

Follow a similar calibration procedure as described for the LC-MS/MS method, preparing calibrators and processing them through the entire extraction and derivatization workflow.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of VMA using a deuterated internal standard.

Logical Relationship in Isotope Dilution Mass Spectrometry

The core principle of using VMA-d3 as an internal standard is based on the assumption that the analyte and the labeled standard behave identically during the analytical process.

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Quantification of vanillylmandelic acid, homovanillic acid and 5-hydroxyindoleacetic acid in urine using a dilute-and-shoot and ultra-high pressure liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Rapid, easy analysis of urinary vanillylmandelic acid for diagnostic testing of pheochromocytoma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Vanillylmandelic Acid-d3 Solutions: A Technical Guide

Introduction: Vanillylmandelic acid-d3 (VMA-d3) is the deuterated stable isotope-labeled internal standard for Vanillylmandelic acid (VMA). VMA is the major terminal metabolite of the catecholamines epinephrine (B1671497) and norepinephrine. Accurate quantification of VMA in biological samples is crucial for the diagnosis and monitoring of neuroblastoma and other catecholamine-secreting tumors. The use of VMA-d3 as an internal standard in mass spectrometry-based assays is essential for correcting analytical variability, thereby ensuring high accuracy and precision. This guide provides an in-depth overview of the stability and optimal storage conditions for VMA-d3 solutions to ensure their integrity and reliable performance in research and clinical laboratory settings.

Recommended Storage Conditions and Stability Summary

Proper storage is paramount to maintain the chemical and isotopic integrity of Vanillylmandelic acid-d3. The stability of VMA-d3 is influenced by temperature, solvent, pH, and light exposure. The following tables summarize the recommended storage conditions and available stability data for both solid VMA-d3 and its solutions.

Table 1: Storage and Stability of Solid Vanillylmandelic Acid-d3

| Parameter | Recommendation | Stability Period |

| Storage Temperature | -20°C | ≥ 4 years[1] |

| Light Exposure | Protect from light | Not specified |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Not specified |

Table 2: Stability of Vanillylmandelic Acid Solutions

| Solvent/Matrix | Storage Temperature | Stability Data | Notes |

| Methanol (B129727) (Stock Solution) | -20°C | Stable for at least 1 month.[2] | General recommendation for deuterated standards. For long-term storage, colder temperatures (e.g., -80°C) are preferable. |

| Water (Aqueous Solution) | 4°C | Stock solution stable for 200 days.[3] | Data for non-deuterated VMA. |

| DMSO | -80°C | Stable for up to 1 year.[4] | Data for non-deuterated VMA. |

| Urine (Acidified, pH 1-5) | -20°C | Stable for up to 180 days.[5] | Data for non-deuterated VMA. |

| Urine (Acidified, pH 1-4) | Refrigerated | Stable for up to 7 days. | Data for non-deuterated VMA. |

| Processed Samples (Autosampler) | Room Temperature | Stable for 48 hours.[3] | Data for non-deuterated VMA. |

Experimental Protocols

Detailed experimental protocols are crucial for preparing stable VMA-d3 solutions and assessing their stability over time.

Preparation of VMA-d3 Stock Solution (1 mg/mL in Methanol)

This protocol describes the preparation of a primary stock solution of VMA-d3.

Materials:

-

Vanillylmandelic acid-d3 (solid)

-

Methanol (LC-MS grade)

-

Analytical balance

-

Volumetric flask (e.g., 1 mL or 5 mL), amber glass

-

Pipettes

-

Vortex mixer

-

Sonicator

Procedure:

-

Allow the vial of solid VMA-d3 to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh the desired amount of VMA-d3 using an analytical balance.

-

Transfer the weighed VMA-d3 to a clean, amber volumetric flask.

-

Add a small volume of methanol to dissolve the solid.

-

Gently vortex or sonicate the solution until the VMA-d3 is completely dissolved.

-

Bring the solution to the final volume with methanol.

-

Cap the flask and invert several times to ensure homogeneity.

-

Transfer the stock solution to smaller, amber glass vials for storage at -20°C or below.

Stability Testing Protocols

To ensure the reliability of quantitative data, the stability of VMA-d3 solutions should be evaluated under various conditions.

This experiment evaluates the stability of VMA-d3 stock solutions over an extended period.

Methodology:

-

Prepare a fresh stock solution of VMA-d3 in the desired solvent (e.g., methanol).

-

Divide the stock solution into multiple aliquots in amber vials and store at the intended long-term storage temperature (e.g., -20°C and -80°C).

-

At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot.

-

Analyze the concentration of the stored solution by LC-MS/MS and compare it to the concentration of a freshly prepared VMA-d3 solution of the same theoretical concentration.

-

The solution is considered stable if the mean concentration is within ±15% of the nominal concentration.

This protocol assesses the stability of VMA-d3 solutions when subjected to repeated freezing and thawing cycles.

Methodology:

-

Prepare aliquots of the VMA-d3 solution at low and high concentrations.

-

Analyze a set of aliquots to establish the baseline concentration (time zero).

-

Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

-

Thaw the samples completely at room temperature.

-

Repeat the freeze-thaw cycle for a specified number of times (typically 3 to 5 cycles).

-

After the final thaw, analyze the samples and compare the results to the baseline concentration.

-

The compound is considered stable if the results are within ±15% of the baseline values.[1]

This experiment determines the stability of processed samples in the autosampler.

Methodology:

-

Prepare processed samples containing VMA-d3.

-

Keep the samples in the autosampler at a controlled temperature (e.g., 4°C or room temperature).

-

Inject and analyze the samples at various time points (e.g., 0, 4, 8, 12, 24 hours).

-

Compare the analytical response at each time point to the initial response.

-

The analyte is deemed stable in the autosampler if the response remains within an acceptable deviation (e.g., ±15%) from the initial measurement.

Visualizations

Experimental Workflow for VMA-d3 Solution Preparation and Aliquoting

Caption: Workflow for preparing a VMA-d3 stock solution.

Logical Flow for Stability Testing of VMA-d3 Solutions

Caption: Decision workflow for assessing VMA-d3 solution stability.

Conclusion

The stability of Vanillylmandelic acid-d3 solutions is critical for the accuracy of clinical and research assays. For long-term storage, VMA-d3 stock solutions, particularly in organic solvents like methanol, should be stored at -20°C or lower, protected from light. Aqueous solutions and biological samples require appropriate pH and temperature control to minimize degradation. It is imperative for laboratories to establish and validate their own stability data for VMA-d3 solutions under their specific storage and handling conditions to ensure the highest quality of analytical results. The protocols and data presented in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this important internal standard.

References

- 1. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis [mdpi.com]

- 2. shoko-sc.co.jp [shoko-sc.co.jp]

- 3. scispace.com [scispace.com]

- 4. Vanillylmandelic acid | TargetMol [targetmol.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Core of Catecholamine Metabolism: A Technical Guide to Vanillylmandelic Acid (VMA) Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of catecholamine metabolism, with a specific focus on the pathways culminating in the synthesis of Vanillylmandelic Acid (VMA). VMA, a key metabolite of the catecholamines epinephrine (B1671497) and norepinephrine (B1679862), serves as a critical biomarker in the diagnosis and monitoring of several neuroendocrine tumors, most notably neuroblastoma and pheochromocytoma.[1][2] This document details the biochemical cascade, presents quantitative data for clinical interpretation, outlines experimental protocols for VMA analysis, and provides visual representations of the core pathways and workflows.

The Biochemical Pathway of Catecholamine Metabolism

Catecholamines, including dopamine (B1211576), epinephrine, and norepinephrine, are synthesized from the amino acid tyrosine.[3] Their degradation is primarily mediated by two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[3][4] The metabolic process can follow two main routes, both of which ultimately lead to the formation of VMA.[1]

The primary pathway involves the initial O-methylation of epinephrine and norepinephrine by COMT to form metanephrine (B195012) and normetanephrine, respectively.[1] These intermediates are then oxidatively deaminated by MAO to form 3-methoxy-4-hydroxymandelic aldehyde, which is subsequently oxidized by aldehyde dehydrogenase (ALDH) to yield VMA.[1] An alternative pathway begins with the deamination of epinephrine and norepinephrine by MAO to produce 3,4-dihydroxymandelic aldehyde, which is then acted upon by COMT to form VMA.[1] The majority of this metabolic activity occurs in the liver.[5]

Below is a diagram illustrating the metabolic cascade from catecholamines to their final metabolites, VMA and Homovanillic Acid (HVA), the primary metabolite of dopamine.

Quantitative Data for VMA Analysis

The quantification of urinary VMA is a cornerstone in the diagnosis and monitoring of neuroendocrine tumors. Elevated levels are particularly indicative of neuroblastoma in children.[6] The following tables summarize key quantitative data for clinical and research applications.

Table 1: Urinary VMA and HVA Reference Ranges by Age

| Age | VMA (mg/g creatinine) | HVA (mg/g creatinine) |

| < 1 year | < 25.0 | < 35.0 |

| 1 year | < 22.5 | < 30.0 |

| 2-4 years | < 16.0 | < 25.0 |

| 5-9 years | < 12.0 | < 15.0 |

| 10-14 years | < 8.0 | < 9.0 |

| ≥ 15 years | < 8.0 | < 8.0 |

Table 2: Diagnostic Performance of Urinary VMA

| Condition | Sensitivity | Specificity | Notes |

| Neuroblastoma | 91% - 95% | 86% - 94.4% | VMA is a primary screening tool for neuroblastoma.[2][4] |

| Pheochromocytoma | 46% - 77% | 79% - 96% | VMA has lower sensitivity for pheochromocytoma compared to plasma-free metanephrines.[9][10][11] |

Experimental Protocols for VMA Analysis

Accurate determination of urinary VMA levels requires strict adherence to standardized experimental protocols, from patient preparation and sample collection to the analytical method employed.

Patient Preparation and Urine Collection

Dietary and Medication Restrictions:

To prevent false elevations in VMA levels, patients should avoid certain foods, beverages, and medications for 48 to 72 hours prior to and during the 24-hour urine collection.[5][12]

-

Foods to Avoid: Chocolate, coffee, tea, bananas, citrus fruits, and any foods containing vanilla.[5]

-

Medications to Avoid (under medical supervision): Levodopa, lithium, nitroglycerin, monoamine oxidase inhibitors, and reserpine.[5]

24-Hour Urine Collection Protocol:

A 24-hour urine specimen is the standard for VMA analysis to account for diurnal variations in catecholamine secretion.[5][13]

-

Start of Collection: The patient should empty their bladder in the morning and discard this first urine sample. The time of this void is recorded as the start time of the 24-hour collection.

-

Collection Period: All subsequent urine for the next 24 hours must be collected in a special container provided by the laboratory.

-

Preservative: The collection container typically contains a preservative, such as 6M hydrochloric acid (HCl) or 50% acetic acid, to maintain a pH between 1 and 5.[5][14]

-

Storage: The container should be kept refrigerated or in a cool place during the collection period.[13]

-

End of Collection: Exactly 24 hours after the start time, the patient should empty their bladder one last time and add this final sample to the collection container.

-

Measurement and Aliquoting: The total volume of the 24-hour urine collection must be accurately measured and recorded. A well-mixed aliquot is then sent to the laboratory for analysis.[5]

Analytical Methodologies

While historical methods like spectrophotometry exist, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the current gold standard for urinary VMA analysis due to its high sensitivity and specificity.[5]

Detailed Protocol for HPLC-MS/MS Analysis of Urinary VMA:

This protocol outlines a "dilute-and-shoot" method, which is favored for its simplicity and high throughput.[5]

-

Sample Preparation:

-

Thaw frozen urine samples and vortex to ensure homogeneity.

-

If the urine is not clear, centrifuge to remove any particulate matter.

-

In a microcentrifuge tube, combine 960 µL of a dilution reagent (e.g., 0.1% formic acid in water) with 20 µL of the urine sample.[5]

-

Add 20 µL of an internal standard working solution (e.g., VMA-d3) to each sample, calibrator, and control.[5]

-

Vortex the mixture for 10-30 seconds.[5]

-

Transfer the mixture to an autosampler vial for analysis.

-

-

HPLC-MS/MS Instrumentation and Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient of two mobile phases is commonly employed, for example:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in methanol

-

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for VMA and its internal standard.

-

-

Data Analysis and Quantification:

-

A calibration curve is generated using calibrators of known VMA concentrations.

-

The concentration of VMA in the patient samples is determined by interpolating their peak area ratios (VMA/internal standard) against the calibration curve.

-

Results are typically reported as mg of VMA per gram of creatinine (B1669602) to normalize for variations in urine output.

-

Workflow and Logical Relationships

Visualizing the experimental workflow is crucial for understanding the entire process of VMA analysis from sample collection to result interpretation.

References

- 1. Vanillylmandelic Acid, Urine | MLabs [mlabs.umich.edu]

- 2. Urinary VMA, dopamine and the likelihood of neuroblastoma: a preferred way of reporting laboratory results? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Homovanillic Acid [healthcare.uiowa.edu]

- 4. ijmedicine.com [ijmedicine.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Vanillylmandelic Acid (VMA), 24 Hr Urine (VMA) [marshfieldlabs.org]

- 8. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 9. mona.uwi.edu [mona.uwi.edu]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Biochemical Diagnosis of Catecholamine-Producing Tumors of Childhood: Neuroblastoma, Pheochromocytoma and Paraganglioma [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. labpedia.net [labpedia.net]

- 14. mayocliniclabs.com [mayocliniclabs.com]

Methodological & Application

Application Note: Rapid Vanillylmandelic Acid (VMA) Analysis in Human Urine via "Dilute-and-Shoot" LC-MS/MS with VMA-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a simple, rapid, and robust "dilute-and-shoot" Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Vanillylmandelic Acid (VMA) in human urine. VMA, a principal metabolite of the catecholamines epinephrine (B1671497) and norepinephrine, is a critical biomarker for diagnosing and monitoring neuroblastoma and other tumors of neural crest origin.[1][2][3] This method utilizes the stable isotope-labeled internal standard, VMA-d3, to ensure accuracy and precision. The "dilute-and-shoot" approach minimizes sample preparation time and cost, making it ideal for high-throughput clinical and research laboratories.[2][4]

Introduction

The quantification of VMA in urine is essential for the clinical diagnosis and management of neuroblastomas and pheochromocytomas.[1][2] Traditional methods for VMA analysis often involve extensive and time-consuming sample preparation steps such as solid-phase extraction (SPE) or liquid-liquid extraction.[5][6] The "dilute-and-shoot" method offers a significant advantage by simplifying the sample preparation process to a mere dilution step before direct injection into the LC-MS/MS system.[1][2] This approach, coupled with the high sensitivity and specificity of tandem mass spectrometry, provides a reliable and efficient workflow for VMA analysis.[2][6]

Catecholamine Metabolism to Vanillylmandelic Acid (VMA)

VMA is the final product of the metabolic breakdown of epinephrine and norepinephrine. This enzymatic process involves the action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1]

Experimental Protocols

Patient Preparation and Urine Collection

To ensure accurate results, proper patient preparation and urine collection are crucial.

-

Dietary and Medication Restrictions: For 48 to 72 hours before and during urine collection, patients should avoid certain foods, beverages, and medications that can interfere with VMA levels.[2][7][8] These include:

-

Urine Collection: A 24-hour urine specimen is typically collected to account for diurnal variations in VMA excretion.[2][9] The collection container should contain a preservative, such as 6M HCl or 50% acetic acid, to maintain a pH between 1 and 5.[2][7][10] The total volume of the 24-hour collection must be recorded.[2]

"Dilute-and-Shoot" Sample Preparation

This protocol describes a simple and rapid method for the preparation of urine samples for VMA analysis.

Materials and Reagents:

-

VMA certified reference standard

-

VMA-d3 internal standard

-

Methanol, LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

Urine samples (collected and preserved as described above)

Workflow for VMA Analysis:

Protocol:

-

Thaw frozen urine samples and allow them to reach room temperature.

-

Vortex the urine samples to ensure homogeneity. If the sample is cloudy, centrifuge at 10,000 x g for 5 minutes.[1]

-

Prepare a working internal standard solution of VMA-d3. The concentration and solvent may vary, a common example is 33.3 µg/mL in methanol.[4][11]

-

In a microcentrifuge tube or a filter vial, combine a small volume of urine with the dilution solution containing the internal standard. A common dilution is 1:10, for example, by mixing 40 µL of urine with 360 µL of water and 10 µL of the internal standard solution.[4] Another described dilution involves adding 50 µL of urine to 450 µL of a working internal standard solution in 0.1% formic acid in water.[1]

-

Vortex the mixture for 10 seconds.[1]

-

If not using a filter vial, filter the diluted sample through a 0.45 µm filter.[12]

-

Transfer the filtrate to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general chromatographic and mass spectrometric conditions. These should be optimized for the specific instrumentation used.

Chromatographic Conditions:

| Parameter | Example Condition |

| LC System | UHPLC or HPLC system |

| Column | Reversed-phase C18 or Biphenyl column[3][4] |

| Mobile Phase A | 0.05% acetic acid or 0.1% formic acid in water[1][3] |

| Mobile Phase B | Methanol[3] |

| Gradient | A gradient elution is typically used for optimal separation |

| Flow Rate | 0.6 mL/min[3] |

| Column Temp. | 40 °C[3] |

| Injection Vol. | 1-20 µL[3][12] |

Mass Spectrometric Conditions:

| Parameter | Example Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode[5] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

Table 1: Example MRM Transitions for VMA and VMA-d3

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| VMA | 197.1 | 137.1 |

| VMA-d3 | 200.1 | 139.9[11] |

Note: The specific m/z values may vary slightly depending on the instrument and adduct formation.

Quantitative Data Summary

The "dilute-and-shoot" method for VMA analysis demonstrates excellent performance characteristics. The following table summarizes typical validation parameters from various sources.

Table 2: Performance Characteristics of "Dilute-and-Shoot" VMA Analysis

| Parameter | Typical Performance |

| Linearity Range | 0.5 - 100.0 mg/L[1][2][5] |

| Lower Limit of Quantification (LLOQ) | 0.5 mg/L[1] |

| Recovery (%) | 85.4 - 103.4%[1] |

| Precision (CV%) | < 6.3%[1] |

| Run Time (min) | 3.5 - 8[1] |

Conclusion

The "dilute-and-shoot" LC-MS/MS method for urinary VMA analysis using VMA-d3 as an internal standard is a highly efficient, robust, and cost-effective technique. It significantly reduces sample preparation time while maintaining excellent analytical performance, making it well-suited for high-throughput clinical and research applications. The simplicity of the method allows for easy implementation and automation, further enhancing laboratory productivity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lcms.labrulez.com [lcms.labrulez.com]

- 4. A Fast Dilute-And-Shoot Method for Simultaneous 5-Hydroxyindoleacetic Acid (5-HIAA), Vanillylmandelic Acid (VMA), and Homovanillic Acid (HVA) LC-MS/MS Analysis in Human Urine [restek.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. labpedia.net [labpedia.net]

- 8. Homovanillic Acid and Vanillylmandelic Acid, Urine | Davis's Lab & Diagnostic Tests [nursing.unboundmedicine.com]

- 9. testing.com [testing.com]

- 10. Vanillylmandelic Acid, Urine | MLabs [mlabs.umich.edu]

- 11. researchgate.net [researchgate.net]

- 12. zivak.com [zivak.com]

Application Note: Solid-Phase Extraction Protocol for Vanillylmandelic Acid (VMA) and VMA-d3 in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanillylmandelic acid (VMA) is a crucial biomarker for diagnosing and monitoring neuroblastoma and other catecholamine-secreting tumors. Accurate quantification of VMA in plasma is essential for clinical assessment. This application note provides a detailed protocol for the solid-phase extraction (SPE) of VMA and its deuterated internal standard, VMA-d3, from human plasma samples. The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection.[1][2][3] The use of a deuterated internal standard like VMA-d3 is critical for accurate quantification by accounting for matrix effects and variability during sample preparation.[1]

Experimental Protocols

This section outlines the detailed methodology for the solid-phase extraction of VMA and VMA-d3 from plasma samples.

Materials and Reagents

-

Human plasma (collected in EDTA, heparin, or SST tubes)[4]

-

Vanillylmandelic acid (VMA) standard

-

Vanillylmandelic acid-d3 (VMA-d3) internal standard

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Acetic acid (glacial)

-

Water (deionized or Milli-Q)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic-Balanced (HLB) or C18)[5][6]

-

Centrifuge

-

SPE manifold

Sample Pretreatment

Proper sample handling and pretreatment are crucial for reliable results.

-

Sample Stability : Serum VMA is stable for at least one day at +4°C, seven days at room temperature, and 98 days at -20°C.[1] For long-term storage of up to 2 years, plasma samples should be frozen at -20°C.[4]

-

Internal Standard Spiking : To each plasma sample, add the VMA-d3 internal standard to achieve a final concentration appropriate for the analytical range.[1]

-

Protein Precipitation : To deproteinize the plasma, add a volume of cold methanol (e.g., 400 µL of 80% methanol with 2% zinc sulfate) to the plasma sample (e.g., 200 µL).[7] Vortex the mixture for 10-20 seconds.

-

Centrifugation : Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]

-

Supernatant Collection : Carefully collect the supernatant for SPE processing.[7]

Solid-Phase Extraction (SPE) Procedure

The following protocol is a general guideline and may require optimization based on the specific SPE cartridge and equipment used.

-

Column Conditioning :

-

Pass 1 mL of methanol through the SPE cartridge.

-

Equilibrate the cartridge by passing 1 mL of deionized water. Ensure the sorbent bed does not dry out.

-

-

Sample Loading :

-

Load the entire volume of the pretreated plasma supernatant onto the conditioned SPE cartridge.

-

Allow the sample to pass through the sorbent bed at a slow, consistent flow rate (e.g., 1-2 mL/minute).

-

-

Washing :

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

A second wash step with a slightly more organic solvent may be performed if necessary to remove additional matrix components.

-

-

Elution :

-

Elute the VMA and VMA-d3 from the cartridge using 1 mL of methanol into a clean collection tube.[5]

-

-

Evaporation and Reconstitution :

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

-

Quantitative Data Summary

The following table summarizes the performance characteristics of LC-MS/MS methods for the analysis of VMA, often following a solid-phase extraction step.

| Parameter | VMA | Homovanillic Acid (HVA) | Citation |

| Linearity Range | 2 - 1000 ng/mL | 2 - 1000 ng/mL | [2][8] |

| 0.5 - 100 mg/L | 0.5 - 100 mg/L | [9] | |

| Lower Limit of Quantification (LLOQ) | 0.5 mg/L | 0.5 mg/L | [5][9] |

| Limit of Detection (LOD) | 0.1 mg/L | 0.1 mg/L | [5][9] |

| Intra-Assay Precision (CV%) | 1.1 - 3.7% | 1.8 - 2.5% | [5] |

| < 5% | < 10-20% | [2][8] | |

| Inter-Assay Precision (CV%) | 3.0 - 4.1% | 3.6 - 3.9% | [5] |

| < 5% | < 10-20% | [2][8] | |

| Recovery | 85 - 109% | 86 - 100% | [10] |

Mandatory Visualizations

Experimental Workflow for SPE of VMA and VMA-d3 from Plasma

Caption: Workflow of the solid-phase extraction protocol for VMA and VMA-d3 in plasma.

Signaling Pathway of Catecholamine Metabolism

References

- 1. Preanalytical validation and reference values for a mass spectrometric assay of serum vanillylmandelic acid for screening of catecholamine secreting neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of vanillylmandelic acid and homovanillic acid by UPLC-MS/MS in serum for diagnostic testing for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of an LC-MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vanilmandelic Acid, Serum/Plasma (Sendout) [testguide.labmed.uw.edu]

- 5. researchgate.net [researchgate.net]

- 6. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Rapid and Sensitive UPLC-MS/MS Method for the Quantification of Urinary Vanillylmandelic Acid (VMA) and Homovanillic Acid (HVA)

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of vanillylmandelic acid (VMA) and homovanillic acid (HVA) in human urine. VMA and HVA are key biomarkers for the diagnosis and monitoring of neuroblastoma and other catecholamine-secreting tumors.[1][2] The described "dilute-and-shoot" method offers a significant improvement in throughput and analytical specificity over traditional methods.[3][4] This protocol provides detailed procedures for sample preparation, UPLC-MS/MS parameters, and method validation, demonstrating high sensitivity, accuracy, and precision.

Introduction

Vanillylmandelic acid (VMA) and homovanillic acid (HVA) are the major end-products of the metabolism of the catecholamines epinephrine/norepinephrine and dopamine, respectively.[5] Their measurement in urine is a cornerstone in the biochemical diagnosis and monitoring of neuroendocrine tumors, particularly neuroblastoma, a common childhood cancer.[1][2] Traditional analytical methods can be time-consuming and may suffer from interferences. The UPLC-MS/MS method presented here offers rapid analysis times, enhanced specificity, and improved signal-to-noise, making it ideal for clinical research and drug development settings.[6]

Catecholamine Metabolism Pathway

The following diagram illustrates the metabolic degradation of catecholamines to their respective end-products, VMA and HVA. This pathway involves the action of two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[7]

Caption: Catecholamine metabolism pathway to VMA and HVA.

Experimental Workflow

The analytical workflow is designed for high-throughput and minimal sample handling, as depicted in the diagram below.

Caption: High-level experimental workflow for UPLC-MS/MS analysis.

Experimental Protocols

Patient and Sample Preparation

-

Patient Preparation : For 72 hours prior to urine collection, it is recommended that patients abstain from medications that may interfere with the analysis.[8] L-dopa administration may falsely elevate HVA and VMA levels and should be discontinued (B1498344) for 24 hours before collection.[7] It is also advisable to avoid alcohol, coffee, tea, tobacco, bananas, and citrus fruits.

-

Sample Collection : Either a 24-hour or a random urine specimen can be collected.[1][8] For 24-hour collections, the specimen should be refrigerated during the collection period.[1]

-

Specimen Preparation :

-

For a 24-hour collection, mix the entire volume well and transfer a 4 mL aliquot to a transport tube. Record the total volume and collection interval.[1]

-

For random urine collections, adjust the urine pH to between 1 and 5 by adding 50% acetic acid or 6N HCl dropwise.[7]

-

If the urine sample is not clear, it should be centrifuged before sample preparation.

-

"Dilute-and-Shoot" Sample Preparation for UPLC-MS/MS

This method is designed for its simplicity and speed.[3][4]

-

In a deep-well microtiter plate or microcentrifuge tube, dilute 20 µL of the urine sample with 540 µL of 0.05% formic acid solution.[5]

-

Add 20 µL of an internal standard solution containing stable isotope-labeled VMA (e.g., VMA-D3) and HVA (e.g., HVA-13C6).[5]

-

Seal the plate or cap the tube, vortex for 30 seconds, and then centrifuge for 15 minutes at 4000 rpm.[5]

-

Transfer the supernatant to an autosampler vial for injection.

UPLC-MS/MS System and Parameters

The following tables summarize the instrumental conditions for the analysis.

Table 1: UPLC Parameters

| Parameter | Value |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | Kinetex XB-C18, 1.7 µm, 50 mm x 2.1 mm |

| Mobile Phase A | 0.2% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30 °C |

| Run Time | 3.5 - 5.0 minutes |

Note: A gradient elution is typically used, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes.[5]

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Waters XEVO TQ-S Micro or equivalent triple quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |